molecular formula C7H12ClF2NO2 B7441143 3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hcl

3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hcl

Cat. No.: B7441143
M. Wt: 215.62 g/mol
InChI Key: HEVAKFGZBLWXMS-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative characterized by:

  • Two fluorine atoms at the 3,3 positions of the piperidine ring.
  • A methyl group and a carboxylic acid group at the 4-position.
  • A hydrochloride salt form, enhancing solubility and stability.

This compound is of interest in medicinal chemistry due to the piperidine scaffold’s prevalence in bioactive molecules.

Properties

IUPAC Name

3,3-difluoro-4-methylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2.ClH/c1-6(5(11)12)2-3-10-4-7(6,8)9;/h10H,2-4H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVAKFGZBLWXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Synthesis from α,β-Unsaturated Esters

A patented method (CN111362874B) outlines a two-step process starting with 2,2-difluoroacetyl halides and α,β-unsaturated esters. In the substitution/hydrolysis step , the ester reacts with 2,2-difluoroacetyl chloride or bromide in the presence of an acid-binding agent (e.g., triethylamine) and an organic solvent (e.g., dichloromethane). Subsequent alkaline hydrolysis yields an α-difluoroacetyl intermediate. The condensation/cyclization step involves treating this intermediate with methylhydrazine aqueous solution under catalytic potassium iodide (KI) at –30°C to –20°C, followed by cyclization under reduced pressure (50–70 mm H₂O) and elevated temperature (40–85°C). Acidification with HCl precipitates the crude product, which is recrystallized from ethanol-water (35–65%) to achieve 75–80% yield and >99% purity.

Key Advantages:

  • Isomer Control : The KI catalyst suppresses 5-(difluoromethyl) isomer formation, maintaining a 95:5 ratio of the desired 3-(difluoromethyl) product.

  • Scalability : The method avoids hazardous reagents and operates under mild conditions, suitable for industrial production.

Reductive Functionalization of Piperidine Precursors

An alternative route (CN109180564B) begins with 3,3-difluoro-4-hydroxy-5-ester piperidine derivatives. The methyl group is introduced via Grignard reagent addition to a ketone intermediate, followed by oxidation to the carboxylic acid. Key steps include:

  • Sulfonation : Treatment with methanesulfonyl chloride activates the hydroxyl group for nucleophilic substitution.

  • Reduction : Sodium borohydride reduces the ester to a primary alcohol, which is oxidized to the carboxylic acid using Jones reagent.

  • Hydrochloride Formation : The free base is treated with HCl gas in ethanol to yield the hydrochloride salt.

Optimization Insights:

  • Solvent Selection : Dimethylsulfoxide (DMSO) enhances reaction rates during sulfonation, while toluene minimizes side reactions during Grignard addition.

  • Yield : Multi-step sequences achieve ~65% overall yield, with purity >98% after column chromatography.

Comparative Analysis of Synthetic Methods

ParameterCyclization RouteReductive Functionalization
Starting Material2,2-Difluoroacetyl halide3,3-Difluoro-4-hydroxy ester
Reaction Steps24–5
Yield75–80%60–65%
Purity (HPLC)>99.5%>98%
Isomer Control95:5 (3- vs. 5-isomer)Not applicable
ScalabilityIndustrial-readyLab-scale

Mechanistic Insights and Catalytic Roles

KI-Catalyzed Cyclization

In the cyclization route, KI facilitates nucleophilic attack by methylhydrazine on the α-difluoroacetyl intermediate. The iodide ion acts as a soft base, polarizing the carbonyl group and stabilizing the transition state. Low temperatures (–30°C) favor kinetic control, minimizing isomerization.

Steric Effects in Reductive Amination

The reductive pathway’s Grignard step exhibits steric hindrance due to the geminal difluoro groups. Computational studies suggest that fluorine’s electronegativity increases the carbonyl electrophilicity, accelerating nucleophilic addition but complicating stereochemical outcomes.

Purity Enhancement Strategies

Recrystallization Optimization

  • Solvent Composition : Ethanol-water (40%) maximizes recovery (75.8%) while eliminating residual methylhydrazine.

  • Temperature Gradients : Cooling to 0–5°C during recrystallization reduces co-precipitation of 5-isomer impurities.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:7) resolves residual diastereomers in the reductive route, albeit with a 10–15% loss in yield.

Analytical Characterization

  • HPLC Methods : Reverse-phase C18 columns (ACN/0.1% TFA mobile phase) confirm purity, with retention times of 8.2 min for the target compound.

  • NMR Spectroscopy : ¹⁹F NMR distinguishes 3,3-difluoro isomers (δ –118 ppm vs. –122 ppm for 5-isomer) .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride (CAS 1186663-32-0)

Property 3,3-Difluoro-4-methylpiperidine-4-carboxylic Acid HCl 4-Fluoro-4-piperidinecarboxylic Acid HCl
Molecular Formula C₇H₁₁ClF₂NO₂ C₆H₁₁ClFNO₂
Molecular Weight 227.62 g/mol (calculated) 183.61 g/mol
Substituents 3,3-diF, 4-CH₃, 4-COOH 4-F, 4-COOH
Key Differences Higher steric bulk (methyl) and electronegativity (diF). Simpler structure with mono-fluoro substitution.

3-Fluoropiperidine-4-carboxylic Acid Hydrochloride (CAS 1781035-24-2)

Property Target Compound 3-Fluoro Analog
Molecular Formula C₇H₁₁ClF₂NO₂ C₆H₁₁ClFNO₂
Substituents 3,3-diF, 4-CH₃, 4-COOH 3-F, 4-COOH
Solubility Data not available Soluble in aqueous buffers

Research Implications: The additional fluorine and methyl group in the target compound may reduce solubility compared to the mono-fluoro analog. However, the hydrochloride salt form mitigates this by improving hydrophilicity .

4,4-Difluoropiperidine Hydrochloride (CAS 144230-52-4)

Property Target Compound 4,4-Difluoropiperidine HCl
Molecular Formula C₇H₁₁ClF₂NO₂ C₅H₁₀ClF₂N
Substituents 3,3-diF, 4-CH₃, 4-COOH 4,4-diF
Key Differences Carboxylic acid and methyl groups add complexity. Simpler structure lacking functional groups.

Research Implications: The carboxylic acid group in the target compound enables conjugation or salt formation, broadening its applicability in drug design compared to non-functionalized analogs like 4,4-Difluoropiperidine HCl .

Ethyl 4,4-Difluoropyrrolidine-3-carboxylate HCl (CAS 1373502-70-5)

Property Target Compound Ethyl 4,4-Difluoropyrrolidine-3-carboxylate HCl
Ring Structure Piperidine (6-membered) Pyrrolidine (5-membered)
Functional Groups Carboxylic acid Ester (COOEt)
Molecular Weight 227.62 g/mol 223.63 g/mol

Research Implications : The piperidine ring offers distinct conformational flexibility compared to pyrrolidine. The carboxylic acid group in the target compound may improve binding to polar targets, whereas the ester in the pyrrolidine analog is more lipophilic .

Biological Activity

3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with significant potential in biological research and pharmaceutical applications. This compound, characterized by its unique structure, consists of a piperidine ring with two fluorine atoms and a carboxylic acid group, contributing to its distinctive biological activity.

Chemical Structure and Properties

  • Molecular Formula : C7H12ClF2NO2
  • IUPAC Name : 3,3-difluoro-4-methylpiperidine-4-carboxylic acid; hydrochloride
  • Molecular Weight : Approximately 201.63 g/mol
  • Physical State : Typically available as a hydrochloride salt, which enhances its solubility in aqueous solutions.

Synthesis

The synthesis of 3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hydrochloride generally involves:

  • Fluorination : The introduction of fluorine atoms into the piperidine ring using agents like diethylaminosulfur trifluoride (DAST).
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

The biological activity of 3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms enhances the compound's binding affinity to various enzymes and receptors, which can modulate their activity.

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Drug Development : It is being explored for its potential to improve pharmacokinetic properties in drug design.
  • Anticancer Activity : Similar piperidine derivatives have demonstrated anticancer properties against various cell lines, suggesting that 3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hydrochloride may exhibit similar effects.

Case Studies and Research Findings

  • Anticancer Activity : Studies have shown that fluorinated piperidines can maintain potent anticancer activity against MCF-7 breast cancer cells. For example, compounds with similar structures demonstrated IC50 values indicating effective growth inhibition at low concentrations .
  • Inhibitory Effects on Enzymes : The compound's ability to inhibit specific enzymes involved in disease pathways has been documented, though detailed studies specific to this compound remain limited.

Comparative Analysis

Compound NameBiological ActivityNotes
3,3-DifluoropiperidineModerate anticancer activityLacks carboxylic acid group
4-MethylpiperidineLimited data on biological activityBasic structure without fluorination
Piperidine-4-carboxylic acidPotential for drug developmentLacks fluorine substitution

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-difluoro-4-methylpiperidine-4-carboxylic acid HCl, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis typically involves fluorination of a piperidine precursor. A common approach is the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine atoms at the 3,3-positions. For example, fluorination of 4-methylpiperidine-4-carboxylic acid derivatives under anhydrous conditions at −78°C to 0°C minimizes side reactions like ring-opening . Post-fluorination, HCl salt formation is achieved via titration with concentrated HCl in anhydrous ether. Yield optimization requires strict control of stoichiometry (e.g., 1.2–1.5 eq. fluorinating agent) and inert atmosphere to prevent hydrolysis .

Q. How can researchers validate the purity of 3,3-difluoro-4-methylpiperidine-4-carboxylic acid HCl, and what analytical techniques are critical?

  • Methodology : Purity validation requires orthogonal methods:

  • HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient (retention time ~8–10 min for the target compound) .
  • NMR : Confirm fluorine incorporation via 19F^{19}\text{F}-NMR (δ −120 to −140 ppm for CF2_2 groups) and absence of unreacted precursors (e.g., residual piperidine protons at δ 2.5–3.5 ppm) .
  • Elemental Analysis : Verify Cl^- content (theoretical ~15–18% for HCl salt) to confirm stoichiometry .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

  • Methodology : The compound is hygroscopic; store at −20°C under argon in amber vials. Degradation occurs via hydrolysis of the CF2_2 group in aqueous media (pH > 7), forming carboxylic acid byproducts. Stability assays (e.g., accelerated aging at 40°C/75% RH for 14 days) show <5% degradation when stored properly. For aqueous work, use buffers at pH 4–6 and limit exposure to light to prevent radical-mediated decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-difluoro and 4-methyl groups influence regioselectivity in downstream reactions?

  • Analysis : The CF2_2 group increases electrophilicity at C4, directing nucleophilic attacks (e.g., amidation) to the carboxylic acid moiety. Steric hindrance from the 4-methyl group suppresses reactions at the piperidine nitrogen. Computational studies (DFT) show a 12–15 kcal/mol energy barrier for N-functionalization vs. 3–5 kcal/mol for carboxylate activation, explaining observed selectivity . Contradictions arise in polar aprotic solvents (e.g., DMF), where the methyl group’s steric effects dominate, reducing carboxylate reactivity by 30–40% compared to non-methylated analogs .

Q. What strategies resolve discrepancies in biological activity data between enantiomers or salt forms?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) to separate enantiomers. Biological assays (e.g., enzyme inhibition) often show (3S,4R)-enantiomers are 5–10x more active than (3R,4S) due to better receptor fit .
  • Counterion Effects : Compare HCl vs. TFA salts; TFA may artificially inflate activity in cell-based assays by modulating membrane permeability. Control experiments with neutralized salts (e.g., free base) clarify intrinsic activity .

Q. How can researchers mitigate batch-to-batch variability in crystallinity and solubility for in vivo studies?

  • Methodology :

  • Polymorph Screening : Recrystallize from ethanol/water (7:3 v/v) to isolate the thermodynamically stable Form I (melting point 192–195°C, solubility 8.7 mg/mL in PBS).
  • Particle Size Reduction : Use jet milling to achieve uniform particle size (<10 µm), improving bioavailability by 25–30% .
  • QC Protocols : Implement DSC (ΔH fusion ~150 J/g) and PXRD (characteristic peaks at 2θ = 12.5°, 17.8°) for batch validation .

Q. What mechanistic insights explain contradictory results in metabolic stability assays across species?

  • Analysis : Species-specific cytochrome P450 (CYP) isoforms drive variability. For example, human CYP3A4 demethylates the 4-methyl group (t1/2_{1/2} = 2.3 hr), while rat CYP2D6 preferentially oxidizes the piperidine ring (t1/2_{1/2} = 1.1 hr). Use recombinant CYP enzymes and selective inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .

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